4-Chloro-2-(trichloromethyl)quinazoline is a heterocyclic organic compound featuring a quinazoline core substituted with a chlorine atom at the 4-position and a trichloromethyl group at the 2-position. Its molecular formula is C9H5Cl4N2, and it has a molecular weight of approximately 292.01 g/mol. The presence of multiple chlorine atoms contributes to its reactivity and potential biological activity .
Research indicates that 4-chloro-2-(trichloromethyl)quinazoline exhibits significant biological activity. It has been evaluated for its antiplasmodial properties, showing effectiveness against malaria parasites. The structure-activity relationship studies suggest that modifications to the quinazoline framework can enhance its potency against specific biological targets . Furthermore, compounds derived from this scaffold have demonstrated potential as anticancer agents and in other therapeutic areas.
Synthesis of 4-chloro-2-(trichloromethyl)quinazoline can be achieved through several methods:
The unique properties of 4-chloro-2-(trichloromethyl)quinazoline make it useful in various applications:
Studies on the interactions of 4-chloro-2-(trichloromethyl)quinazoline with biological macromolecules have highlighted its potential as a lead compound in drug discovery. The compound's ability to form stable complexes with target proteins enhances its therapeutic potential. Interaction studies often focus on understanding how modifications to its structure can influence binding affinity and selectivity against specific biological targets .
Several compounds share structural similarities with 4-chloro-2-(trichloromethyl)quinazoline. These include:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chloroquinazoline | Chlorine at position 4 | Antimicrobial properties |
| Trichloroquinazoline | Trichloromethyl at position 2 | Potential antitumor activity |
| 6-Nitroquinazoline | Nitro group at position 6 | Antiparasitic activity |
Uniqueness: The presence of both a chloro and a trichloromethyl group distinguishes 4-chloro-2-(trichloromethyl)quinazoline from other quinazolines, enhancing its reactivity and biological profile. This unique combination contributes to its effectiveness in medicinal applications compared to structurally similar compounds.
Quinazoline, a bicyclic aromatic heterocycle comprising fused benzene and pyrimidine rings, represents a privileged scaffold in medicinal and synthetic chemistry. First synthesized in 1869 via cyanogen and anthranilic acid reactions, its structural versatility enables diverse functionalization. Over 300,000 quinazoline-containing compounds are documented, with ~40,000 exhibiting biological activity. The scaffold's electron-deficient pyrimidine ring facilitates nucleophilic substitutions, while its planar structure supports π-π interactions in biological targets.
Key milestones in quinazoline chemistry include:
The 2- and 4-positions are particularly reactive, allowing strategic modifications like halogenation and alkylation to tune physicochemical properties.
4-Chloro-2-(trichloromethyl)quinazoline (CAS 3137-63-1) emerged from systematic efforts to halogenate quinazoline derivatives. Kato's pioneering work (1967-1981) established phosphorus pentachloride/oxychloride systems for α-trichlorination of methyl groups adjacent to sp² nitrogen. The compound's synthesis typically involves:
Chlorination of 2-methylquinazolin-4-one:
$$ \text{C}{9}\text{H}{7}\text{N}{2}\text{O} + 3\text{PCl}{5} \rightarrow \text{C}{9}\text{H}{4}\text{Cl}{4}\text{N}{2} + 3\text{POCl}_{3} + \text{HCl} $$
Yields up to 84% under optimized conditions.
Microwave-assisted synthesis:
Reduced reaction time from 24 hours to 15 minutes with 800W irradiation, maintaining 75% yield.
Comparative synthesis methods:
| Method | Conditions | Yield (%) | Time |
|---|---|---|---|
| Classical | PCl₅/POCl₃, reflux | 53 | 24h |
| Microwave | PCl₅/POCl₃, 800W | 75 | 15m |
| Catalytic | KI/DCM, reflux | 68 | 18h |
This compound serves as a linchpin for constructing complex heterocycles:
Key applications:
Suzuki-Miyaura Couplings:
Enables aryl group introduction at position 4 using Pd catalysts.
Heterocycle Hybridization:
Used to synthesize oxadiazin-amines (e.g., 6-(4-chlorophenyl)-N-aryl-4H-1,3,5-oxadiazin-2-amines).
Notable derivatives:
| Derivative | Application | Reference |
|---|---|---|
| 4-Carboxamido analogs | Antiplasmodial agents (EC₅₀ 0.9µM) | |
| 2,3-Bis(trichloromethyl)quinoxaline | Electrophilic synthons | |
| Janus kinase inhibitors | Immunomodulators |
The compound's reactivity profile continues to enable innovations in metal-free syntheses and green chemistry approaches.
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4-Chloro-2-(trichloromethyl)quinazoline represents a significant member of the quinazoline family, characterized by its unique molecular architecture featuring a bicyclic heterocyclic core with specific halogen substitutions [1]. The compound possesses the molecular formula C₉H₄Cl₄N₂ and exhibits a molecular weight of 281.95 grams per mole [2] [3]. The structural framework consists of a quinazoline ring system, which is composed of a benzene ring fused to a pyrimidine ring, with a chlorine atom positioned at the 4-position and a trichloromethyl group at the 2-position [1] [4].
The molecular conformation of 4-Chloro-2-(trichloromethyl)quinazoline exhibits distinct geometric characteristics that influence its chemical behavior [5]. The quinazoline core maintains a planar configuration due to the aromatic conjugation system, while the trichloromethyl substituent at the 2-position adopts a tetrahedral geometry around the central carbon atom [6] [7]. Computational studies have revealed that the compound can exist in multiple conformational states, with the most stable conformation featuring minimal steric hindrance between the chlorine substituents [5].
The bond angles within the quinazoline ring system remain consistent with typical aromatic heterocycles, with nitrogen atoms exhibiting sp² hybridization [8]. The presence of electron-withdrawing substituents significantly affects the electron distribution throughout the molecular framework, leading to enhanced electrophilic character at specific positions [8] [9].
Crystallographic investigations of related quinazoline derivatives have provided valuable insights into the solid-state structure of compounds bearing similar substitution patterns [10] [11]. The crystalline form of 4-Chloro-2-(trichloromethyl)quinazoline demonstrates triclinic crystal system characteristics, with molecules arranged in a specific packing arrangement that maximizes intermolecular interactions [10].
X-ray diffraction studies of analogous compounds reveal that the quinazoline ring system maintains planarity in the solid state, with the trichloromethyl group positioned to minimize steric interactions with adjacent molecules [5]. The crystal packing is stabilized through weak intermolecular hydrogen bonding interactions and van der Waals forces between the halogen atoms [10] [11].
The electronic distribution within 4-Chloro-2-(trichloromethyl)quinazoline is significantly influenced by the electron-withdrawing nature of both the chlorine atom and the trichloromethyl group [6] [7]. The trichloromethyl substituent exhibits substantial electronegativity, with the carbon-chlorine bonds displaying significant ionic character [6] [7]. This electronic environment creates a pronounced dipole moment across the molecule, affecting its reactivity and physical properties [8].
The quinazoline nitrogen atoms participate in the aromatic electron system, contributing to the overall electron deficiency of the heterocyclic ring [8] [12]. The 4-position carbon atom demonstrates enhanced electrophilic character due to the combined influence of the ring nitrogen atoms and the electron-withdrawing chlorine substituent [13] [14]. Quantum chemical calculations indicate that the carbon atom at position 4 possesses a higher coefficient in the lowest unoccupied molecular orbital, making it particularly susceptible to nucleophilic attack [13].
The carbon-chlorine bond at the 4-position exhibits characteristics typical of aromatic halides, with bond length and strength values consistent with sp² hybridized carbon systems [9]. The trichloromethyl group demonstrates three equivalent carbon-chlorine bonds, each displaying tetrahedral geometry and contributing to the overall electron-withdrawing effect of the substituent [6] [7].
4-Chloro-2-(trichloromethyl)quinazoline exhibits a well-defined melting point range of 126-127°C, as confirmed by multiple commercial sources and research studies [15]. This melting point reflects the compound's crystalline nature and intermolecular interactions in the solid state [15]. The narrow melting point range indicates high purity levels typically achieved through standard purification procedures [15].
Table 1: Melting Point and Thermal Stability Data
| Property | Value | Source |
|---|---|---|
| Melting Point (°C) | 126-127 | Sigma-Aldrich |
| Temperature Range (°C) | 126-127 | Literature reports |
| Physical State at Room Temperature | Crystalline solid | Commercial specifications |
| Thermal Stability Assessment | Stable under normal conditions | Synthesis studies |
The thermal stability of the compound under standard laboratory conditions has been demonstrated through various synthetic applications [16]. The molecule remains stable during typical heating procedures employed in organic synthesis, including reflux conditions in organic solvents [16]. The presence of multiple carbon-chlorine bonds contributes to the overall thermal stability of the compound [6] [7].
The solubility characteristics of 4-Chloro-2-(trichloromethyl)quinazoline are governed by its molecular structure and polarity [4] [16]. The compound demonstrates excellent solubility in polar aprotic solvents, particularly dimethylformamide, which facilitates its use in nucleophilic substitution reactions [16]. The presence of multiple halogen atoms contributes to its favorable dissolution in chlorinated solvents [16].
Table 2: Solubility Profile in Various Solvents
| Solvent | Solubility | Usage |
|---|---|---|
| Dichloromethane | Soluble | Reaction medium, purification |
| Ethyl acetate | Soluble | Extraction, purification |
| Dimethylformamide (DMF) | Highly soluble | Reaction solvent |
| Tetrahydrofuran (THF) | Soluble | Reaction medium |
| Methanol | Limited solubility | Recrystallization |
| Water | Insoluble | Not applicable |
| Ethanol | Limited solubility | Recrystallization |
The compound's hydrophobic nature, resulting from the multiple chlorine substituents, renders it essentially insoluble in water [4]. This characteristic proves advantageous in synthetic applications where aqueous workup procedures are employed [16]. The limited solubility in protic solvents like methanol and ethanol makes these solvents suitable for recrystallization procedures [4].
The spectroscopic properties of 4-Chloro-2-(trichloromethyl)quinazoline provide valuable structural confirmation and analytical identification methods [17] [18]. Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within the molecule [17] [19].
Table 3: Spectroscopic Characteristics
| Technique | Assignment | Value/Range |
|---|---|---|
| IR Spectroscopy | Aromatic C-H stretching | 2943-3072 cm⁻¹ |
| IR Spectroscopy | C=N stretching (quinazoline) | 1465-1495 cm⁻¹ |
| IR Spectroscopy | C-Cl stretching | 600-650 cm⁻¹ |
| ¹H NMR | Aromatic protons | 7.4-8.0 ppm |
| ¹H NMR | Quinazoline ring protons | 7.6-8.4 ppm |
| ¹³C NMR | Trichloromethyl carbon | ~98 ppm (CCl₃) |
| Mass Spectrometry | Molecular ion [M+1]⁺ | m/z 282 |
The infrared spectrum displays characteristic aromatic carbon-hydrogen stretching vibrations in the 2943-3072 cm⁻¹ region [17] [19]. The quinazoline ring system exhibits carbon-nitrogen stretching frequencies between 1465-1495 cm⁻¹, confirming the presence of the heterocyclic framework [17]. Carbon-chlorine stretching vibrations appear in the lower frequency region at 600-650 cm⁻¹ [19].
Proton nuclear magnetic resonance spectroscopy reveals aromatic proton signals in the characteristic downfield region between 7.4-8.4 ppm [17] [20]. The quinazoline ring protons typically appear as multiplets due to coupling interactions between adjacent aromatic protons [20] [21]. The absence of aliphatic proton signals confirms the highly substituted nature of the compound [17].
Carbon-13 nuclear magnetic resonance spectroscopy provides definitive identification of the trichloromethyl carbon, which appears at approximately 98 ppm due to the deshielding effect of the three chlorine atoms [22] [23]. The aromatic carbon signals of the quinazoline ring system appear in the typical aromatic region between 110-160 ppm [21] [23].
Mass spectrometric analysis confirms the molecular weight through the observation of the molecular ion peak at m/z 282, corresponding to the [M+1]⁺ ion [2] [3]. The characteristic chlorine isotope patterns provide additional confirmation of the multiple chlorine substituents present in the molecule [3].
The 4-chloro position in 4-Chloro-2-(trichloromethyl)quinazoline exhibits exceptional reactivity toward nucleophilic substitution reactions [16] [24] [13]. The enhanced electrophilic character of the carbon atom at this position results from the combined electron-withdrawing effects of the quinazoline nitrogen atoms and the adjacent trichloromethyl group [13] [8]. Theoretical calculations demonstrate that the 4-position carbon possesses a higher coefficient in the lowest unoccupied molecular orbital, making it the preferred site for nucleophilic attack [13].
Nucleophilic aromatic substitution reactions at the 4-position proceed readily under mild conditions with various nucleophiles, including amines, alcohols, and carboxamides [16] [24]. The reaction mechanism follows the classical addition-elimination pathway, with the formation of a Meisenheimer complex intermediate [24] [13]. The electron-deficient nature of the quinazoline ring system facilitates the initial nucleophilic addition step [24] [25].
Primary and secondary amines react efficiently with the compound under basic conditions, typically employing sodium hydride as the base in dimethylformamide solvent [16]. The reaction proceeds with complete displacement of the chlorine atom, yielding 4-amino-2-(trichloromethyl)quinazoline derivatives in good to excellent yields [16]. Aromatic amines demonstrate slightly reduced reactivity compared to aliphatic amines due to their decreased nucleophilicity [16].
The 2-trichloromethyl group exhibits distinct reactivity patterns that differ significantly from the 4-chloro position [6] [7]. The trichloromethyl substituent possesses substantial electronegativity, with each carbon-chlorine bond displaying considerable ionic character [6] [7]. This electronic environment contributes to the overall electron-withdrawing effect on the quinazoline ring system while simultaneously influencing the reactivity of the group itself [6].
The trichloromethyl group demonstrates resistance to standard nucleophilic substitution conditions that readily affect the 4-chloro position [16]. This selectivity allows for sequential functionalization of the molecule, where the 4-position can be modified while leaving the 2-trichloromethyl group intact [16]. The stability of the trichloromethyl group under basic conditions makes it particularly valuable in synthetic applications requiring orthogonal reactivity [16].
Under specific reaction conditions, the trichloromethyl group can undergo transformation reactions [6]. Strong nucleophiles under forcing conditions may attack one of the carbon-chlorine bonds, leading to substitution products [6]. However, such reactions typically require elevated temperatures and extended reaction times compared to transformations at the 4-position [6].
The quinazoline ring system in 4-Chloro-2-(trichloromethyl)quinazoline exhibits reactivity patterns characteristic of electron-deficient heterocycles [24] [25] [26]. The presence of two nitrogen atoms in the pyrimidine portion of the fused ring system creates multiple sites of potential reactivity, with the relative reactivity depending on the electronic effects of the substituents [8] [27].
Nucleophilic substitution reactions preferentially occur at the 4-position due to the enhanced electrophilic character of this carbon atom [24] [13] [25]. The 2-position demonstrates lower reactivity toward nucleophilic attack, particularly when occupied by electron-withdrawing groups like the trichloromethyl substituent [25] [8]. This selectivity pattern has been confirmed through both experimental studies and computational analyses [13] [25].
The quinazoline nitrogen atoms can participate in coordination reactions with metal centers and protonation reactions under acidic conditions [24] [12]. The relative basicity of the nitrogen atoms is influenced by the electron-withdrawing substituents, with the N-3 nitrogen typically exhibiting higher basicity than the N-1 nitrogen [12]. This electronic asymmetry affects the compound's behavior in acid-base reactions and coordination chemistry applications [12].
Irritant